molecular formula C18H17N3O2 B12568162 3,5-Bis(4-methoxyphenyl)pyrazin-2-amine CAS No. 174680-63-8

3,5-Bis(4-methoxyphenyl)pyrazin-2-amine

Cat. No.: B12568162
CAS No.: 174680-63-8
M. Wt: 307.3 g/mol
InChI Key: QZFTWQUBLBZIJR-UHFFFAOYSA-N
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Description

3,5-Bis(4-methoxyphenyl)pyrazin-2-amine is a chemical compound with the molecular formula C18H18N2O2 It is characterized by the presence of two 4-methoxyphenyl groups attached to a pyrazine ring at the 3 and 5 positions, with an amine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-methoxyphenyl)pyrazin-2-amine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with 2,3-dichloropyrazine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-methoxyphenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

3,5-Bis(4-methoxyphenyl)pyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Bis(4-methoxyphenyl)pyrazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(4-methoxyphenyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of pharmaceuticals and organic electronic materials .

Properties

CAS No.

174680-63-8

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)pyrazin-2-amine

InChI

InChI=1S/C18H17N3O2/c1-22-14-7-3-12(4-8-14)16-11-20-18(19)17(21-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H2,19,20)

InChI Key

QZFTWQUBLBZIJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=C(C=C3)OC)N

Origin of Product

United States

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